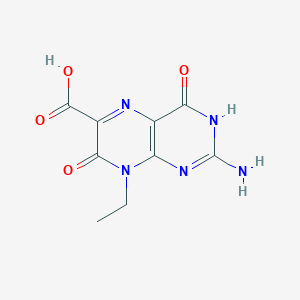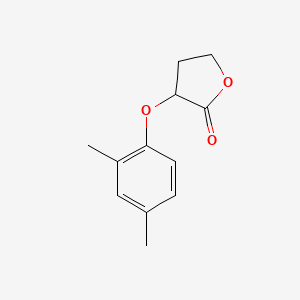
CID 78062279
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the PubChem CID 78062279 is known as Magnesium Aluminide (Mg2Al3). This compound is a crystalline solid that has found applications in various fields due to its unique properties. Magnesium Aluminide is composed of magnesium and aluminum, forming a compound that exhibits characteristics intermediate between a metallic alloy and an ionic compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium Aluminide can be synthesized through various methods. One common method involves the direct reaction of magnesium and aluminum at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as:
3Al+2Mg→Mg2Al3
Industrial Production Methods
In industrial settings, Magnesium Aluminide is often produced using advanced metallurgical techniques. One such method involves the use of high-temperature furnaces where magnesium and aluminum are melted together under controlled conditions. The molten mixture is then allowed to cool and solidify, forming the desired compound. This method ensures high purity and uniformity in the final product .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium Aluminide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Magnesium Aluminide can be oxidized in the presence of oxygen to form magnesium oxide and aluminum oxide. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as lithium aluminum hydride.
Substitution: Magnesium Aluminide can undergo substitution reactions with halogens to form halide compounds.
Major Products Formed
Oxidation: Magnesium oxide (MgO) and aluminum oxide (Al2O3).
Reduction: Elemental magnesium and aluminum.
Substitution: Magnesium halides and aluminum halides.
Aplicaciones Científicas De Investigación
Magnesium Aluminide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other magnesium and aluminum compounds.
Biology: Research is being conducted on its potential use in biological systems, particularly in the development of biomaterials.
Medicine: Magnesium Aluminide is being explored for its potential use in medical implants due to its biocompatibility and mechanical properties.
Industry: The compound is used in the production of lightweight, high-strength materials for aerospace and automotive applications.
Mecanismo De Acción
The mechanism by which Magnesium Aluminide exerts its effects is primarily through its interaction with other elements and compounds. In biological systems, it can interact with cellular components, promoting biocompatibility and enhancing mechanical strength. In industrial applications, its unique properties allow it to form strong, lightweight materials that can withstand high temperatures and mechanical stress .
Comparación Con Compuestos Similares
Magnesium Aluminide can be compared with other similar compounds such as:
Magnesium Aluminate (MgAl2O4): Unlike Magnesium Aluminide, Magnesium Aluminate is an oxide compound with different chemical and physical properties.
Aluminum Magnesium Boride (AlMgB14): This compound is known for its hardness and is used in cutting tools and wear-resistant applications.
Nickel Aluminide (Ni3Al): Nickel Aluminide is another intermetallic compound with high-temperature stability and is used in turbine blades and other high-stress applications.
Magnesium Aluminide is unique due to its combination of lightweight, high strength, and biocompatibility, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
Al3Mg2 |
|---|---|
Peso molecular |
129.56 g/mol |
InChI |
InChI=1S/3Al.2Mg |
Clave InChI |
VCNNCJIMTNSYJT-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Mg].[Al].[Al].[Al] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


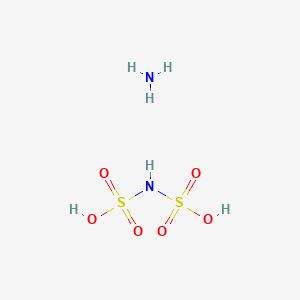
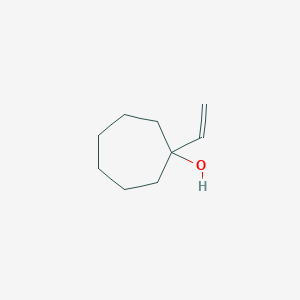
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
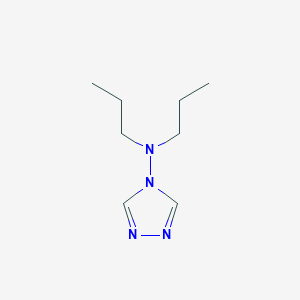


![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

